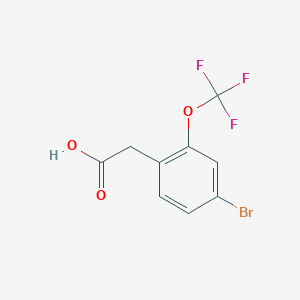

2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-bromo-2-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCJHGIGLFQEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid (CAS 509142-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid, a fluorinated aromatic carboxylic acid building block with significant potential in medicinal chemistry and materials science. While specific, publicly documented applications and synthesis protocols for this exact compound are limited, this guide synthesizes information from structurally related compounds to offer field-proven insights into its physicochemical properties, probable synthetic routes, analytical characterization, and key chemical transformations. The document is designed to empower researchers with the foundational knowledge required to effectively utilize this versatile chemical intermediate in novel research and development projects.

Introduction and Molecular Overview

This compound is a specialized chemical intermediate characterized by a trifluoromethoxy-substituted phenylacetic acid backbone with a bromine atom at the para-position. The trifluoromethoxy (-OCF₃) group is a bioisostere of a methoxy group but with significantly altered electronic properties, including high lipophilicity and metabolic stability, making it a valuable moiety in modern drug design.[1] The presence of three key functional handles—the carboxylic acid, the aryl bromide, and the trifluoromethoxy group—renders this molecule a highly versatile scaffold for the synthesis of complex target molecules.

The strategic placement of these groups allows for orthogonal chemical modifications. The carboxylic acid is amenable to standard amide and ester formations, the aryl bromide is a prime substrate for transition metal-catalyzed cross-coupling reactions, and the trifluoromethoxy group imparts unique physicochemical properties to the final compounds.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 509142-74-9 | [2] |

| Molecular Formula | C₉H₆BrF₃O₃ | [2] |

| Molecular Weight | 299.04 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Purity | Typically >97% (Commercially available) | [2] |

| Appearance | White to off-white solid | General observation |

| SMILES | O=C(O)CC1=CC=C(Br)C=C1OC(F)(F)F | [2] |

Synthesis Strategies

From a Substituted Toluene Precursor

A common approach for synthesizing phenylacetic acids is the oxidation of the corresponding ethylbenzene or the benzylic bromination of a toluene followed by cyanation and hydrolysis.

Caption: Plausible synthesis from a toluene precursor.

Causality Behind Experimental Choices: This route leverages the radical bromination of the benzylic position of a toluene derivative, a highly selective and efficient reaction. The subsequent nucleophilic substitution with cyanide, followed by acidic or basic hydrolysis, is a classic and robust method for converting a benzyl bromide to a phenylacetic acid.

Via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method to convert an acetophenone to a phenylacetic acid derivative.

Caption: Synthesis via the Willgerodt-Kindler reaction.

Causality Behind Experimental Choices: This method is particularly useful when the corresponding acetophenone is readily available. The reaction proceeds through a thioamide intermediate which is then hydrolyzed to the carboxylic acid.

Key Chemical Transformations and Applications in Drug Discovery

The utility of this compound as a building block stems from the reactivity of its carboxylic acid and aryl bromide moieties.

Amide Bond Formation

The carboxylic acid group is a versatile handle for constructing amide bonds, which are prevalent in pharmaceuticals.[3]

Caption: General workflow for amide bond formation.

Field-Proven Insights: The choice of coupling agent is critical. For simple primary and secondary amines, standard carbodiimide reagents like EDC are often sufficient. For less nucleophilic amines or sterically hindered substrates, more potent uronium-based coupling agents like HATU may be required to achieve high yields.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is a key feature for building molecular complexity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Caption: Potential cross-coupling reactions.

Expertise & Experience: The ester or amide derivative of the starting material is typically used in these reactions to avoid potential interference from the free carboxylic acid. The choice of palladium catalyst, ligand, and base is crucial for reaction efficiency and must be optimized for each substrate combination.

Potential Therapeutic Applications

While no marketed drugs are directly synthesized from this specific starting material, the trifluoromethoxy phenylacetic acid scaffold is of high interest in drug discovery. For instance, a structurally similar compound, 2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetic acid, has been used to synthesize triazolopyridazine derivatives investigated for their therapeutic potential.[5] The incorporation of the trifluoromethoxy group is known to enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.[1]

Experimental Protocols

The following protocols are generalized procedures that can be adapted by a skilled synthetic chemist for this compound.

Protocol for Amide Coupling (General)

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, DCM, or THF).

-

Reagent Addition: Add the amine (1.1 eq.), a coupling agent (e.g., HATU, 1.2 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Analytical Characterization by RP-HPLC (General)

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

Self-Validating System: The purity of the compound can be assessed by the area percentage of the main peak. The identity can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS).

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifluoromethoxy group offers the potential to enhance the pharmacokinetic properties of target molecules. While specific applications of this compound are not widely published, its structural features allow for a wide range of chemical transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. This guide provides a solid foundation for researchers to explore the potential of this compound in their own research endeavors.

References

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

- Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- Journal of Emerging Technologies and Innovative Research. (2024).

- MDPI. (2019). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 24(18), 3386.

- MDPI. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(9), 16364-16377.

-

National Center for Biotechnology Information. (n.d.). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2015). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

- RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(30), 8265–8268.

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Phenylacetic Acid at BMRB. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]

- 3. Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid, a compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a bromine atom and a trifluoromethoxy group onto a phenylacetic acid scaffold imparts unique electronic and conformational characteristics, influencing its behavior in biological systems. This document is structured to provide not only the available data but also the scientific rationale behind the experimental methodologies for its characterization, ensuring a robust understanding for its application in research and development.

Compound Identification and Structural Elucidation

Proper identification and structural confirmation are the foundational steps in the characterization of any chemical entity.

1.1. Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 509142-74-9 | [1][2] |

| Molecular Formula | C₉H₆BrF₃O₃ | [1][2] |

| Molecular Weight | 299.04 g/mol | [1][2] |

| SMILES | O=C(O)CC1=CC=C(Br)C=C1OC(F)(F)F | [1][2] |

1.2. Rationale for Structural Analysis

The unique substitution pattern of this molecule necessitates a multi-technique approach for unambiguous structural verification. The trifluoromethoxy group, in particular, presents a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by their relative positions. The methylene protons of the acetic acid moiety would appear as a singlet.

-

¹³C NMR: The carbon NMR would provide key information on the number of unique carbon environments. The trifluoromethoxy group's carbon would exhibit a characteristic quartet due to coupling with the fluorine atoms.[4][7] Aromatic carbons would show splitting based on their proximity to fluorine and bromine.

-

¹⁹F NMR: This technique is crucial for confirming the presence and integrity of the trifluoromethoxy group, which would appear as a singlet in the proton-decoupled spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present. For this carboxylic acid, characteristic absorptions are expected.[7][8][9][10]

-

O-H Stretch: A very broad band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.[9][10]

-

C=O Stretch: A strong absorption between 1680-1710 cm⁻¹ is expected for the carbonyl group of the aromatic carboxylic acid.[8][9]

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region is indicative of the carboxylic acid C-O bond.[8]

-

C-F Stretch: Strong absorptions associated with the trifluoromethoxy group are expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.

-

Molecular Ion Peak: Due to the presence of bromine, the mass spectrum should exhibit a characteristic M+ and M+2 isotopic pattern with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[11][12][13]

Physicochemical Properties and Their Significance in Drug Discovery

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile.

2.1. Physical State and Appearance

Based on structurally similar compounds, this compound is expected to be a crystalline solid at room temperature. For instance, the analogous compound 2,4,5-Trifluorophenylacetic acid is a solid with a melting point of 121-125 °C.[14]

2.2. Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity.

Experimental Protocol: Melting Point Determination

A calibrated digital melting point apparatus is the standard for this measurement.[15][16][17]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[17]

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

Initial Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

Accurate Determination: The apparatus is cooled, and a fresh sample is heated slowly (1-2 °C/min) through the approximate melting range.

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample is liquid are recorded as the melting point range.[17]

2.3. Solubility

Solubility is a key factor influencing oral bioavailability and formulation development. The presence of the highly lipophilic trifluoromethoxy group suggests poor aqueous solubility.

Experimental Protocol: Aqueous Solubility (OECD 105)

The flask method, as outlined in OECD Guideline 105, is a standard procedure for determining water solubility.[18][19][20][21][22]

-

Equilibration: An excess amount of the solid compound is added to a known volume of distilled water in a flask.

-

Shaking: The flask is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is centrifuged or filtered to separate the solid from the saturated aqueous solution.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

2.4. Acidity (pKa)

The pKa influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form. A predicted pKa for the closely related 2-[4-(trifluoromethoxy)phenyl]acetic acid is approximately 4.10.[23]

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a classic and reliable method for determining the pKa of weak acids.[24][25][26][27][28]

-

Sample Preparation: A known amount of the acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration: The base is added in small increments, and the pH is recorded after each addition.

-

Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The equivalence point is determined from the steepest part of the curve.

-

pKa Determination: The volume of base at the half-equivalence point is calculated. The pH at this half-equivalence point is equal to the pKa of the acid.[26]

2.5. Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethoxy group is known to significantly increase lipophilicity.

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 117)

The shake-flask method is the gold standard for experimental LogP determination.[1][29][30][31][32]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are carefully separated after allowing them to settle.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis and Purity

The synthesis of this compound likely involves a multi-step process, although specific literature detailing its synthesis is sparse. A plausible synthetic route could involve the introduction of the trifluoromethoxy group onto a suitable phenolic precursor, followed by functionalization to introduce the acetic acid side chain. Purity is typically reported by suppliers to be >95% or 97%, as determined by techniques such as HPLC and NMR.[2]

Visualization of Key Experimental Workflows

Diagram 1: Workflow for pKa Determination by Potentiometric Titration

Workflow for pKa determination.

Diagram 2: Workflow for LogP Determination by Shake-Flask Method

Workflow for LogP determination.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. This compound 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]

- 3. rsc.org [rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ossila.com [ossila.com]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. oecd.org [oecd.org]

- 19. filab.fr [filab.fr]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. oecd.org [oecd.org]

- 22. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 23. chembk.com [chembk.com]

- 24. scribd.com [scribd.com]

- 25. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 26. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pennwest.edu [pennwest.edu]

- 29. encyclopedia.pub [encyclopedia.pub]

- 30. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 31. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]

- 32. researchgate.net [researchgate.net]

Spectroscopic Data for 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid is a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, characterized by a bromine atom and a trifluoromethoxy group on the phenyl ring, imparts unique electronic and lipophilic properties that are of interest in the design of novel bioactive molecules. Accurate structural elucidation and characterization are paramount for its use in research and development. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a foundational understanding for its identification and characterization. Given the absence of publicly available experimental spectra, this document leverages high-quality prediction algorithms and comparative analysis with structurally similar compounds to provide a robust spectroscopic profile.

Molecular Structure

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound are discussed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group.

| Proton (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 (on C3) | 7.45 - 7.55 | d | ~2.5 |

| H5 (on C5) | 7.20 - 7.30 | dd | ~8.5, ~2.5 |

| H6 (on C6) | 7.05 - 7.15 | d | ~8.5 |

| H1, H2 (on C7) | 3.70 - 3.80 | s | - |

| H6 (on O2) | 10.0 - 12.0 | br s | - |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H3, H5, H6): The protons on the phenyl ring are expected to appear in the aromatic region (δ 7.0-7.6 ppm). The electron-withdrawing nature of the bromine atom and the trifluoromethoxy group will deshield these protons. H3 is predicted to be the most downfield-shifted aromatic proton due to its ortho position relative to the trifluoromethoxy group and meta to the bromine. It is expected to appear as a doublet due to coupling with H5. H5 is predicted to be a doublet of doublets due to coupling with both H3 and H6. H6, being ortho to the acetic acid group, is expected to be the most upfield of the aromatic protons and will likely appear as a doublet from coupling with H5.

-

Methylene Protons (H1, H2): The two protons on the methylene carbon (C7) are chemically equivalent and are expected to appear as a singlet in the region of δ 3.7-3.8 ppm. The proximity to the electron-withdrawing phenyl ring and the carboxylic acid group causes this downfield shift.

-

Carboxylic Acid Proton (H6): The acidic proton of the carboxyl group is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically between δ 10.0 and 12.0 ppm. The exact chemical shift and peak broadness can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

| Carbon (Atom No.) | Predicted Chemical Shift (δ, ppm) |

| C1 | 132 - 136 |

| C2 | 148 - 152 (q, J ≈ 2-3 Hz) |

| C3 | 122 - 126 |

| C4 | 118 - 122 |

| C5 | 130 - 134 |

| C6 | 115 - 119 |

| C7 | 38 - 42 |

| C8 | 175 - 179 |

| C9 (-OCF₃) | 119 - 123 (q, J ≈ 257 Hz) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (C1-C6): The aromatic carbons are expected to resonate in the δ 115-152 ppm range. The carbon bearing the trifluoromethoxy group (C2) is predicted to be the most downfield aromatic carbon due to the strong electron-withdrawing effect of the -OCF₃ group. This carbon may also exhibit a small quartet coupling to the fluorine atoms. The carbon attached to the bromine atom (C4) will also be significantly influenced.

-

Methylene Carbon (C7): The methylene carbon is expected to appear in the δ 38-42 ppm range.

-

Carbonyl Carbon (C8): The carboxylic acid carbonyl carbon is the most deshielded carbon and is predicted to be in the δ 175-179 ppm range.

-

Trifluoromethoxy Carbon (C9): The carbon of the trifluoromethoxy group is expected to show a characteristic quartet with a large coupling constant (J ≈ 257 Hz) due to the three attached fluorine atoms, appearing in the δ 119-123 ppm region.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to be simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. A singlet is predicted in the range of δ -58 to -60 ppm (relative to CFCl₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectral Data:

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 298/300 | Molecular ion peak (showing bromine isotope pattern) |

| [M - COOH]⁺ | 253/255 | Loss of the carboxylic acid group |

| [M - OCF₃]⁺ | 213/215 | Loss of the trifluoromethoxy group |

| [C₇H₄BrO]⁺ | 199/201 | Further fragmentation |

| [C₆H₄Br]⁺ | 155/157 | Loss of the side chain |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion: The molecular ion peak is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 298 (for ⁷⁹Br) and 300 (for ⁸¹Br).

-

Fragmentation Pattern: The primary fragmentation is likely to involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 253/255.[1] Another plausible fragmentation is the loss of the trifluoromethoxy radical (·OCF₃, 85 Da). Further fragmentation of the aromatic ring and the side chain will lead to other observed ions.

Caption: Predicted primary fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1700-1725 | C=O stretch | Carboxylic acid |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Aryl-O and Carboxylic acid |

| 1100-1250 | C-F stretch | Trifluoromethoxy |

| 1000-1100 | C-Br stretch | Aryl-Br |

| 600-800 | C-H bend (out-of-plane) | Aromatic ring |

Interpretation of the Predicted IR Spectrum:

-

Carboxylic Acid: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration.[1]

-

Aromatic Ring: Several peaks in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. The C-H out-of-plane bending vibrations in the 600-800 cm⁻¹ region can be indicative of the substitution pattern.

-

Trifluoromethoxy Group: Strong absorption bands are expected in the 1100-1250 cm⁻¹ range due to the C-F stretching vibrations.

-

C-Br Bond: A weaker absorption in the 1000-1100 cm⁻¹ region can be attributed to the C-Br stretching vibration.

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general organic molecules, while DMSO-d₆ is often used for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: If available, acquire a ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and the acquisition is typically fast.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, particularly in negative ion mode to deprotonate the carboxylic acid. Electron ionization (EI) can also be used to induce fragmentation and provide structural information.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern. For more detailed structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and inducing fragmentation.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR data, along with their detailed interpretations, offer a solid foundation for the structural verification and characterization of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality data. While predicted data is a powerful tool, experimental verification remains the gold standard for unequivocal structure confirmation.

References

- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

- PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

- Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

- Virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

- ResearchGate. (2023). How to predict IR Spectra? Retrieved from [Link]

- nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

- CD ComputaBio. (n.d.). IR Spectrum Prediction Service - AIDD Platform. Retrieved from [Link]

- YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]

- National Institutes of Health. (n.d.). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Retrieved from [Link]

- Wiley. (2023). News: Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link]

- Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

- NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

- Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

- Royal Society Publishing. (n.d.). Far infrared spectra and vibrational assignments of substituted benzenes. Retrieved from [Link]

- Mestrelab Research. (2025). Download NMR Predict. Retrieved from [Link]

- Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]/06%3A_An_Overview_of_Organic_Reactions/6.07%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- NMRium demo. (n.d.). Predict. Retrieved from [Link]

- Reddit. (2023). IR spectrum predictor software : r/OrganicChemistry. Retrieved from [Link]

- JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. Retrieved from [Link]

- University of Wisconsin-La Crosse. (n.d.). Bromobenzene. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information. Retrieved from [Link]

- SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]

- PubChem. (n.d.). 2-(4-Bromo-2-hydroxyphenyl)acetic acid. Retrieved from [Link]

- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

- Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Retrieved from [Link]

- SpectraBase. (n.d.). Phenylacetic acid methyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Benzene, bromo- - the NIST WebBook. Retrieved from [Link]

- MDPI. (n.d.). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Retrieved from [Link]

- National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC. Retrieved from [Link]

- Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]

- PubChemLite. (n.d.). 2-(4-bromo-3-hydroxyphenyl)acetic acid (C8H7BrO3). Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability. This guide provides an in-depth examination of trifluoromethoxy-substituted phenylacetic acids, a class of compounds being investigated primarily for their anti-inflammatory properties. We will explore their core mechanism of action as cyclooxygenase (COX) inhibitors, detail the critical experimental workflows for their evaluation, and analyze the structure-activity relationships that govern their potency and selectivity. This document serves as a technical resource, synthesizing established protocols and field-proven insights to guide researchers in the discovery and development of novel anti-inflammatory agents.

Introduction: The Strategic Role of the Trifluoromethoxy Group

Phenylacetic acid derivatives represent a well-established scaffold in drug discovery, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of these compounds allows them to bind within the active site of cyclooxygenase (COX) enzymes, inhibiting the production of pro-inflammatory prostaglandins.[1][2]

The strategic incorporation of a trifluoromethoxy (-OCF₃) group onto the phenyl ring offers several advantages in drug design:

-

Enhanced Lipophilicity : The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[3]

-

Metabolic Stability : Unlike a methoxy (-OCH₃) group, the trifluoromethoxy group is highly resistant to metabolic degradation, particularly O-dealkylation. This leads to a longer half-life and more predictable pharmacokinetic profile.[4]

-

Electronic Modulation : The -OCF₃ group is strongly electron-withdrawing, which can alter the acidity of the carboxylic acid moiety and influence the binding interactions with the target enzyme.[5][6]

These properties make trifluoromethoxy-substituted phenylacetic acids compelling candidates for the development of next-generation NSAIDs with potentially improved efficacy, duration of action, and safety profiles.[7][8] This guide will detail the scientific rationale and experimental methodologies required to explore this potential.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory mechanism of phenylacetic acids is the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[2]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[2]

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable side effects like gastrointestinal bleeding (via COX-1 inhibition). Therefore, a key goal in modern NSAID development is to design compounds that selectively inhibit COX-2. The unique steric and electronic properties of the trifluoromethoxy group can be leveraged to achieve this selectivity.[9]

Caption: The Arachidonic Acid Cascade and Site of NSAID Action.

Synthetic Approaches

The synthesis of trifluoromethoxy-substituted phenylacetic acids is achievable through established organic chemistry methodologies. A common route involves the use of a corresponding trifluoromethoxy-substituted aryl halide as a starting material. While multiple specific pathways exist, a generalized approach often follows a sequence like the one described in patent literature, which can be adapted for various isomers.[10][11] For example, a Grignard reagent can be formed from a bromo-trifluorobenzene, which is then reacted with an allylating agent. The resulting olefin is subsequently cleaved oxidatively to yield the desired phenylacetic acid.[10] The high purity and stability of commercially available precursors like 4-(Trifluoromethoxy)phenylacetic acid also make them valuable as intermediates for more complex derivatives.[12][13][14]

Experimental Evaluation Workflow

A systematic and rigorous evaluation process is essential to characterize the biological activity and therapeutic potential of novel compounds. The workflow progresses from high-throughput in vitro assays to more complex in vivo models.

Caption: High-level workflow for evaluating novel anti-inflammatory agents.

In Vitro Assays: Quantifying COX Inhibition

The first step is to determine the direct inhibitory effect of the compounds on isolated COX-1 and COX-2 enzymes. This allows for the calculation of IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) and the determination of the COX-2 selectivity index.

Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX enzymes.[15]

-

Principle: The assay detects prostaglandin G2, an intermediate product of the COX reaction, using a fluorometric probe. The intensity of the fluorescence is proportional to COX activity.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Assay buffer, Heme.

-

Arachidonic acid (substrate).

-

Fluorometric probe.

-

Test compounds (dissolved in DMSO).

-

Positive controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).

-

96-well microplate, fluorescence plate reader.

-

-

Procedure:

-

Prepare Reagent Mix: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

-

Add Inhibitors: Add serial dilutions of the test compounds to the wells. Include wells for a vehicle control (DMSO) and positive controls.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

-

Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Read Fluorescence: Immediately begin reading the fluorescence intensity at appropriate excitation/emission wavelengths over a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher index indicates greater selectivity for COX-2.

-

Cell-Based Assays: Assessing Activity in a Biological Context

After confirming direct enzyme inhibition, it is crucial to evaluate the compounds in a cellular environment to assess their membrane permeability and effectiveness in a more complex biological system.

Protocol: LPS-Stimulated TNF-α Release in THP-1 Cells

This assay uses a human monocytic cell line (THP-1) to model the inflammatory response.[16] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α).[17]

-

Principle: Anti-inflammatory compounds will inhibit the signaling pathways that lead to the production and secretion of TNF-α following LPS stimulation.

-

Materials:

-

THP-1 cells.

-

RPMI-1640 cell culture medium with 10% FBS.

-

Lipopolysaccharide (LPS).

-

Test compounds.

-

Positive control (e.g., Dexamethasone).

-

TNF-α ELISA kit.

-

-

Procedure:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds or controls for 1 hour.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Collect Supernatant: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Quantify TNF-α: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

In Vivo Models: Evaluating Efficacy in a Living System

Promising candidates from in vitro and cell-based assays are advanced to in vivo models to assess their anti-inflammatory efficacy, pharmacokinetics, and preliminary safety. The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[18][19]

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[18] The late phase of this response (3-6 hours) is primarily mediated by prostaglandins produced by COX-2.[18] The efficacy of an NSAID is measured by its ability to reduce this swelling.

-

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g).[18]

-

Lambda Carrageenan (1% w/v in sterile saline).[18]

-

Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Positive control (e.g., Indomethacin, 10 mg/kg).[20]

-

Plethysmometer or digital calipers for measuring paw volume/thickness.

-

-

Procedure:

-

Acclimatization: Acclimate animals for at least one week before the experiment.[20]

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat (V₀).[18]

-

Drug Administration: Administer the test compounds, vehicle, or positive control via oral gavage.[18]

-

Induce Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[18][21]

-

Measure Edema: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20] The peak edema is generally observed between 3 and 5 hours.[22]

-

-

Data Analysis:

-

Calculate Paw Edema: Edema (mL) = Vₜ - V₀.[18]

-

Calculate Percentage Inhibition: % Inhibition = [(E_control - E_treated) / E_control] x 100 Where E_control is the mean edema in the vehicle-treated group and E_treated is the mean edema in the drug-treated group.[20]

-

Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA) to determine the significance of the observed anti-inflammatory effects.[20]

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the phenylacetic acid scaffold is crucial for optimizing biological activity. The position of the trifluoromethoxy group on the phenyl ring can dramatically influence potency and COX-2 selectivity. While a comprehensive SAR for this specific class is still emerging from ongoing research, principles from related fluorinated compounds can provide guidance.[23][24]

For instance, placing an electron-withdrawing group at the para position of the phenyl ring is a common strategy in the design of selective COX-2 inhibitors. Therefore, compounds like 4-(trifluoromethoxy)phenylacetic acid are of significant interest.[25]

Table 1: Hypothetical Data for SAR Analysis

| Compound ID | Phenyl Substitution | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | % Inhibition in Paw Edema @ 10mg/kg |

| TFM-PA-1 | 2-OCF₃ | 15.2 | 8.5 | 1.8 | 25% |

| TFM-PA-2 | 3-OCF₃ | 10.8 | 2.1 | 5.1 | 45% |

| TFM-PA-3 | 4-OCF₃ | 25.5 | 0.5 | 51.0 | 68% |

| Indomethacin | (Reference) | 0.1 | 1.5 | 0.07 | 75% |

| Celecoxib | (Reference) | 15.0 | 0.05 | 300 | 70% |

This table presents illustrative data to demonstrate how results would be structured for comparative analysis.

From this hypothetical data, one would conclude that the 4-OCF₃ substitution (TFM-PA-3) provides the optimal balance of potent COX-2 inhibition and high selectivity, which translates to strong in vivo efficacy.

Conclusion and Future Directions

Trifluoromethoxy-substituted phenylacetic acids are a promising class of compounds for the development of novel anti-inflammatory agents. The unique properties imparted by the -OCF₃ group—namely enhanced metabolic stability and potent electronic modulation—provide a strong rationale for their investigation as potentially superior NSAIDs.[3][4] The systematic application of the in vitro, cell-based, and in vivo experimental workflows detailed in this guide is essential for identifying lead candidates with optimal potency, COX-2 selectivity, and therapeutic potential.

Future research should focus on expanding the library of substituted analogues to build a comprehensive structure-activity relationship, investigating the detailed pharmacokinetic and pharmacodynamic profiles of lead compounds, and conducting thorough safety and toxicology studies to validate their potential as clinical candidates.

References

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse) . Available from: [Link]

-

Devaraj, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents . PubMed. Available from: [Link]

-

Jaya, N. & Shanthi, S. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS . Vels University. Available from: [Link]

-

Pękala, E., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs . MDPI. Available from: [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model . Available from: [Link]

-

Singh, R. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol . ResearchGate. Available from: [Link]

-

Murr, C., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors . PubMed. Available from: [Link]

-

Knaus, E.E., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity . PubMed. Available from: [Link]

-

Slideshare. Screening models for inflammatory drugs . Available from: [Link]

-

Gomaa, M.A., et al. Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore — Evaluation as inhibitors of cyclooxygenases and 5-lipoxygenase . Canadian Science Publishing. Available from: [Link]

-

Kalgutkar, A.S., et al. (2005). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone . PubMed Central. Available from: [Link]

-

Wikipedia. Analgesic . Available from: [Link]

- Google Patents. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

-

Bessoff, K., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine . National Institutes of Health. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis . Available from: [Link]

-

Gozdalik, J.T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . PubMed Central. Available from: [Link]

-

Gozdalik, J.T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . Semantic Scholar. Available from: [Link]

-

ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization . Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Navigating Chemical Synthesis: The Role of 4-(Trifluoromethoxy)phenylacetic Acid . Available from: [Link]

-

Request PDF. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization . Available from: [Link]

- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation . PubMed. Available from: [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs . Available from: [Link]

-

Ardila-Fierro, K.J. & Hernandez, J.G. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed Central. Available from: [Link]

Sources

- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic - Wikipedia [en.wikipedia.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 11. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 12. innospk.com [innospk.com]

- 13. nbinno.com [nbinno.com]

- 14. 4-(トリフルオロメトキシ)フェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ir.vistas.ac.in [ir.vistas.ac.in]

- 18. benchchem.com [benchchem.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. benchchem.com [benchchem.com]

- 21. inotiv.com [inotiv.com]

- 22. researchgate.net [researchgate.net]

- 23. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. chemimpex.com [chemimpex.com]

A Researcher's Comprehensive Guide to Sourcing and Utilizing 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic Acid

This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on the sourcing, quality evaluation, and safe handling of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid (CAS No. 91360-14-6), a key building block in contemporary drug discovery and materials science.

Compound Profile: Chemical Identity and Significance

This compound is a substituted phenylacetic acid derivative. Its molecular structure is characterized by a bromine atom and a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties crucial for its application as a versatile intermediate in organic synthesis.

-

IUPAC Name: this compound

-

CAS Number: 91360-14-6

-

Molecular Formula: C9H6BrF3O3

-

Molecular Weight: 315.04 g/mol

-

Synonyms: 4-Bromo-2-(trifluoromethoxy)benzeneacetic acid

The trifluoromethoxy (-OCF3) group is a bioisostere of the methoxy group, offering increased lipophilicity and metabolic stability, while the bromo-substituent provides a reactive handle for various cross-coupling reactions, making this compound a valuable precursor in the synthesis of complex molecules.

Sourcing and Procurement: A Comparative Analysis of Key Suppliers

The availability of this chemical can range from research quantities (grams) to bulk quantities (kilograms). The choice of supplier often depends on factors such as purity, lead time, cost, and the scale of the research or manufacturing project. Below is a comparative table of prominent suppliers.

| Supplier | Product Number (Example) | Purity | Availability | Notes |

| BLDpharm | BD138406 | 97% | In Stock (g to kg) | Offers various quantities, from 1g to 25kg, indicating a capacity for both research and bulk scale. |

| Achemica | ACH-0002138-0001 | 97% | In Stock (g to kg) | Provides a range of sizes from 1g to 1kg readily available. |

| Combi-Blocks | QA-4903 | >97% | In Stock (g to kg) | Stocks significant quantities, with listings up to 500g available for immediate dispatch. |

Procurement Workflow:

The following diagram outlines a best-practice workflow for procuring specialized chemical reagents like this compound.

Caption: A structured workflow for chemical procurement.

Quality Assessment and Verification

Upon receiving a shipment, it is imperative to conduct in-house quality control to verify the supplier's Certificate of Analysis (CoA).

Recommended Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): This is the primary method for structural confirmation. The ¹H NMR should show characteristic peaks for the aromatic protons and the methylene protons of the acetic acid moiety. The ¹⁹F NMR is crucial for confirming the presence and purity of the trifluoromethoxy group.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for confirming the molecular weight (315.04 g/mol ) and assessing the purity of the compound by identifying any potential impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

Self-Validating Experimental Protocol: Purity Verification by LC-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer.

-

Column: A standard C18 reverse-phase column is typically effective.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

-

Detection: Monitor at multiple UV wavelengths (e.g., 220 nm and 254 nm) and use the mass spectrometer in both positive and negative ion modes.

-

-

Analysis:

-

The primary peak in the chromatogram should correspond to the target compound.

-

The mass spectrum for this peak should show the expected molecular ion ([M-H]⁻ at m/z 314.0 or [M+H]⁺ at m/z 316.0).

-

Calculate the purity by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Safe Handling, Storage, and Disposal

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

-

Hazard Identification: Based on available safety data, this compound is an irritant.

-

Eye Irritation: Causes serious eye irritation.

-

Skin Irritation: Causes skin irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

Safety and handling of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid

An In-Depth Technical Guide to the Safe Handling and Application of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. It is intended to equip researchers and drug development professionals with the necessary knowledge for its safe handling, storage, and effective utilization in synthetic applications.

Compound Profile and Physicochemical Properties

This compound is a halogenated and fluorinated phenylacetic acid derivative.[1][2][3][4] Its structural features, particularly the bromine and trifluoromethoxy substituents, make it a valuable intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds.[5]

Table 1: Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 509142-74-9 | [1][2][4] |

| Molecular Formula | C9H6BrF3O3 | [1][2] |

| Molecular Weight | 299.04 g/mol | [1][3] |

| Purity | Typically >95% or >97% | [1][2][3] |

| Appearance | White crystalline solid | [6] |

| Solubility | Insoluble in water, soluble in organic solvents | [6] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant and requires careful handling to avoid exposure.[7][8]

GHS Hazard Statements:

Signal Word: Warning[7]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Wear chemical safety goggles and a face shield.[7][9]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[7][9]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.[9]

-

Respiratory Protection: Use a dust respirator when handling the solid form to avoid inhalation of dust particles.[9]

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][9][10]

-

Ensure eyewash stations and safety showers are readily accessible in the immediate work area.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

-

After Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.[7]

-

After Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[7]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling

-

Avoid all personal contact, including inhalation of dust.[9]

-

Use dry clean-up procedures and avoid generating dust.[9]

Storage

Reactivity and Synthetic Applications

The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to modulate the electronic and lipophilic properties of a molecule, which can lead to improved metabolic stability and bioavailability.[11] Phenylacetic acid derivatives, in general, are important intermediates in the synthesis of various pharmaceuticals.[5]

Potential Synthetic Pathways:

While specific reaction schemes for this compound are not detailed in the provided search results, its structure suggests it can be utilized in a variety of organic transformations. The carboxylic acid moiety can be converted to esters, amides, or acid chlorides for further functionalization. The bromine atom on the phenyl ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Experimental Workflow: General Esterification Protocol

Below is a generalized, step-by-step protocol for the esterification of a carboxylic acid like the topic compound.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in an appropriate alcohol (e.g., methanol, ethanol) which will also serve as the reagent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Diagram: General Synthetic Utility

Caption: Potential synthetic transformations of the title compound.

Analytical Characterization

The identity and purity of this compound and its derivatives can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be sent to an approved waste disposal plant.[7][8][10]

References

- 2-(4-Bromo-2,5-difluorophenyl)acetic acid - Apollo Scientific. (2023-05-26).

- This compound - Advanced ChemBlocks.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-24).

- 11 - Safety D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-22).

- 2-[4-(Trifluoromethoxy)phenyl]acetic acid - ChemBK. (2024-04-09).

- This compound - Key Organics.

- This compound - Advanced Biochemicals.

- This compound-景明化工股份有限公司.

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P

- 2-Trifluoromethoxyacetic Acid – Synthesis and Characteriz

Sources

- 1. This compound 97% | CAS: 509142-74-9 | AChemBlock [achemblock.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. This compound-景明化工股份有限公司 [echochemical.com]

- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. researchgate.net [researchgate.net]

Solubility of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational principles of organic chemistry to predict and rationalize the compound's behavior in various organic solvents. Furthermore, a detailed, step-by-step experimental protocol for the accurate determination of its solubility is presented, designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide is structured to provide both a theoretical framework for understanding the molecule's properties and a practical approach for generating empirical data.

Introduction: Understanding the Molecule and the Importance of Solubility

This compound is a substituted phenylacetic acid derivative. Its structure, characterized by a carboxylic acid moiety, a brominated aromatic ring, and a trifluoromethoxy group, suggests a complex interplay of physicochemical properties that govern its solubility.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter in drug development and chemical process optimization. It influences a wide range of factors, including:

-

Bioavailability: A compound must be in solution to be absorbed in the body.

-

Formulation: The choice of excipients and the final dosage form are dependent on the solubility of the API.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in various solvents.

-

Reaction Kinetics: In synthetic chemistry, the rate and outcome of a reaction are often influenced by the solubility of the reactants in the chosen solvent.

Given the importance of this parameter, a thorough understanding of the factors influencing the solubility of this compound is paramount for its effective application.

Theoretical Assessment of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The structure of this compound presents several functional groups that will dictate its interactions with different solvents.

Analysis of Functional Groups and Their Influence

-

Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3][4] This characteristic generally promotes solubility in polar solvents, particularly those that can also engage in hydrogen bonding, such as alcohols. Carboxylic acids with a small number of carbon atoms (typically up to four) are miscible with water.[4][5] However, as the nonpolar carbon skeleton increases in size, water solubility decreases significantly.[4]

-

Aromatic Phenyl Ring: The benzene ring is a nonpolar and hydrophobic component of the molecule. This feature will enhance solubility in nonpolar or weakly polar aromatic solvents through π-π stacking interactions.

-

Bromo (-Br) Substituent: The bromine atom is electronegative, introducing a dipole moment. However, it is also large and polarizable, contributing to van der Waals forces. Overall, bromo-substituted aromatic compounds tend to have low aqueous solubility.

-

Trifluoromethoxy (-OCF3) Group: This group has a profound impact on the molecule's properties. The trifluoromethoxy group is known to be highly lipophilic, which can increase the solubility of molecules in organic solvents and biological membranes.[6][7] It is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid.[8]

Predicted Solubility Profile

Based on the analysis of its functional groups, the following solubility profile for this compound can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar carboxylic acid group. Also, good solubility is anticipated in polar protic solvents like lower-chain alcohols (methanol, ethanol) due to hydrogen bonding.[9]

-